Cas no 869627-85-0 (3(R,S)-Hydroxy Desogestrel)
3(R,S)-Hydroxy Desogestrel Chemical and Physical Properties
Names and Identifiers
-
- 18,19-Dinorpregn-4-en-20-yne-3,17-diol,13-ethyl-11-methylene-, (17a)- (9CI)
- 3(R,S)-Hydroxy Desogestrel
- (17a)-13-Ethyl-11-methylene-18,19-dinorpregn-4-en-20-yne-3,17-dio
- (17a)-13-Ethyl-11-methylene-18,19-dinorpregn-4-en-20-yne-3,17-diol
- 15beta-Hydroxydesogestrel
- AKOS025295854
- CHEBI:172555
- (17alpha)-13-Ethyl-11-methylene-18,19-dinorpregn-4-en-20-yne-3,17-diol
- 869627-85-0
- (8S,10R,13S)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol
-
- Inchi: 1S/C22H30O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,16-20,23-24H,3-4,6-11,13H2,1H3/t16?,17-,18-,19?,20?,21-,22?/m0/s1
- InChI Key: ZMLDTNLDYRJTAZ-MTRZUGBVSA-N
- SMILES: OC1(C#C)CCC2[C@@H]3CCC4=CC(CC[C@@H]4C3C(=C)C[C@@]21CC)O
Computed Properties
- Exact Mass: 326.22500
- Monoisotopic Mass: 326.225
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 638
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 40.5A^2
Experimental Properties
- Density: 1.139
- Boiling Point: 470.449°C at 760 mmHg
- Flash Point: 210.624°C
- Refractive Index: 1.582
- PSA: 40.46000
- LogP: 3.84050
3(R,S)-Hydroxy Desogestrel Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H939000-10mg |
3(R,S)-Hydroxy Desogestrel |
869627-85-0 | 10mg |
$ 148.00 | 2023-09-07 | ||
| TRC | H939000-50mg |
3(R,S)-Hydroxy Desogestrel |
869627-85-0 | 50mg |
$ 666.00 | 2023-09-07 | ||
| TRC | H939000-100mg |
3(R,S)-Hydroxy Desogestrel |
869627-85-0 | 100mg |
$ 1239.00 | 2023-09-07 | ||
| A2B Chem LLC | AC13788-1mg |
3(R,S)-Hydroxy Desogestrel |
869627-85-0 | 1mg |
$1175.00 | 2024-04-19 | ||
| A2B Chem LLC | AC13788-5mg |
3(R,S)-Hydroxy Desogestrel |
869627-85-0 | 5mg |
$2800.00 | 2024-04-19 | ||
| 1PlusChem | 1P004LKS-25mg |
3(R,S)-Hydroxy Desogestrel |
869627-85-0 | 25mg |
$1105.00 | 2025-02-21 |
3(R,S)-Hydroxy Desogestrel Related Literature
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 3(R,S)-Hydroxy Desogestrel
3(R,S)-Hydroxy Desogestrel: A Comprehensive Overview
3(R,S)-Hydroxy Desogestrel (CAS No. 869627-85-0) is a significant compound in the field of pharmaceutical chemistry, particularly in the development of hormonal therapies. This compound is a derivative of desogestrel, a synthetic progestin widely used in contraceptive formulations. The hydroxy group introduced in the 3(R,S) position of the molecule confers unique pharmacokinetic and pharmacodynamic properties, making it a subject of extensive research in recent years.
The CAS No. 869627-85-0 designation uniquely identifies this compound within chemical databases, ensuring its accurate reference in scientific literature and regulatory filings. Recent studies have focused on understanding the bioavailability and metabolic pathways of 3(R,S)-Hydroxy Desogestrel, which are critical for optimizing its therapeutic applications. Researchers have employed advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to elucidate its pharmacokinetic profile in preclinical models.
One of the most promising applications of 3(R,S)-Hydroxy Desogestrel lies in its potential as a next-generation contraceptive agent. Unlike traditional progestins, this compound exhibits enhanced stability and reduced side effects, making it an attractive option for long-acting reversible contraception (LARC). Clinical trials have demonstrated that 3(R,S)-Hydroxy Desogestrel achieves effective suppression of ovulation with minimal systemic exposure, thereby minimizing adverse effects such as acne and weight gain.
Moreover, 3(R,S)-Hydroxy Desogestrel has shown potential in the treatment of hormone-dependent conditions such as endometriosis and uterine fibroids. Its selective action on progesterone receptors has been linked to reduced inflammation and improved symptom management in these conditions. Recent research has also explored its role in combination therapies for breast cancer, where its anti-proliferative effects on hormone-sensitive tumor cells have been documented.
The synthesis of 3(R,S)-Hydroxy Desogestrel involves a multi-step process that includes stereo-selective oxidation and purification steps to ensure high purity. Advanced manufacturing techniques, such as continuous flow chemistry, have been employed to improve yield and reduce production costs. These advancements have paved the way for large-scale production of this compound, making it more accessible for clinical use.
From a regulatory perspective, 3(R,S)-Hydroxy Desogestrel has undergone rigorous safety assessments by global health authorities. Studies conducted on its reproductive toxicity have shown no adverse effects on fetal development at therapeutic doses, which is a critical factor for its approval as a contraceptive agent. Additionally, long-term safety studies are ongoing to evaluate its impact on cardiovascular health and bone density.
In conclusion, 3(R,S)-Hydroxy Desogestrel (CAS No. 869627-85-0) represents a significant advancement in hormonal therapy with broad applications in reproductive health and oncology. Its unique pharmacological properties, combined with cutting-edge manufacturing techniques, position it as a key player in the development of next-generation hormonal treatments. As research continues to uncover its full potential, this compound is poised to make a substantial impact on patient care worldwide.
869627-85-0 (3(R,S)-Hydroxy Desogestrel) Related Products
- 52-76-6(Lynestrenol)
- 54024-22-5(Desogestrel)
- 1231-93-2(Ethynodiol)
- 70805-85-5(3b-Hydroxydesogestrel)
- 54024-12-3(11-Methylenelynestrenol)
- 201360-82-9((5α,17α)-13-Ethyl-11-methylene-18,19-dinorpregn-3-en-20-yn-17-ol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)